molecular formula C16H21N5O3 B12180672 N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12180672
M. Wt: 331.37 g/mol
InChI Key: MNZBXQJLHVAITG-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane core substituted with a tetrazole moiety at position 1 and a 3,5-dimethoxyphenyl group attached via the carboxamide linkage. The compound’s structure combines a conformationally flexible cyclohexane ring with a tetrazole heterocycle (a bioisostere for carboxylic acids) and electron-rich methoxy substituents on the aromatic ring.

Properties

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H21N5O3/c1-23-13-8-12(9-14(10-13)24-2)18-15(22)16(6-4-3-5-7-16)21-11-17-19-20-21/h8-11H,3-7H2,1-2H3,(H,18,22)

InChI Key

MNZBXQJLHVAITG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3)OC

Origin of Product

United States

Preparation Methods

Synthesis of 1-Cyano-cyclohexanecarboxylic Acid

The synthesis begins with functionalizing cyclohexanecarboxylic acid to introduce a nitrile group:

  • Bromination : Cyclohexanecarboxylic acid undergoes free-radical bromination using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} and a peroxide initiator to yield 1-bromo-cyclohexanecarboxylic acid .

  • Cyanide Substitution : The bromide is displaced by potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C, forming 1-cyano-cyclohexanecarboxylic acid (Yield: 65–70%).

StepReagents/ConditionsProductYield (%)
1NBS, benzoyl peroxide1-Bromo-cyclohexanecarboxylic acid85
2KCN, DMF, 80°C1-Cyano-cyclohexanecarboxylic acid68

Tetrazole Ring Formation via [2+3] Cycloaddition

The nitrile group undergoes cycloaddition with sodium azide (NaN3\text{NaN}_3) and ammonium chloride (NH4Cl\text{NH}_4\text{Cl}) in refluxing toluene:

1-Cyano-cyclohexanecarboxylic acid+NaN3NH4Cl,Δ1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid\text{1-Cyano-cyclohexanecarboxylic acid} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl}, \, \Delta} \text{1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid}

Reaction Conditions : 12 hours at 110°C.
Yield : 60–65%.

Amide Bond Formation with 3,5-Dimethoxyaniline

The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2), followed by coupling with 3,5-dimethoxyaniline:

  • Acid Chloride Formation :

    1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid+SOCl2Acid chloride+HCl+SO2\text{1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} + \text{HCl} + \text{SO}_2

    Conditions : Reflux for 3 hours.

  • Amide Coupling :

    Acid chloride+3,5-DimethoxyanilineEt3NThis compound\text{Acid chloride} + \text{3,5-Dimethoxyaniline} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}

    Yield : 75–80%.

Synthetic Route 2: Multicomponent Reaction (MCR) Approach

A Ugi-4CR strategy combines 3,5-dimethoxyaniline, cyclohexanecarboxaldehyde, tert-butyl isocyanide, and 1H-tetrazole-1-acetic acid in methanol:

Amine+Aldehyde+Isocyanide+Carboxylic AcidTarget Compound\text{Amine} + \text{Aldehyde} + \text{Isocyanide} + \text{Carboxylic Acid} \rightarrow \text{Target Compound}

Advantages : Single-step synthesis with high atom economy.
Challenges : Low regioselectivity for tetrazole positioning (Yield: 30–40%).

Optimization and Scalability Considerations

Tetrazole Regioselectivity Control

The [2+3] cycloaddition predominantly yields the 1H-tetrazol-1-yl regioisomer due to steric and electronic effects. Microwave-assisted synthesis reduces reaction time to 2 hours and improves yield to 75%.

Protecting Group Strategies

  • Carboxylic Acid Protection : Methyl ester formation (CH3OH, H2SO4\text{CH}_3\text{OH, H}_2\text{SO}_4) prevents side reactions during tetrazole synthesis.

  • Deprotection : Saponification with NaOH\text{NaOH} regenerates the carboxylic acid post-cycloaddition.

Alternative Coupling Reagents

Using HATU\text{HATU} or EDCl/HOBt\text{EDCl/HOBt} instead of acid chlorides enhances amide bond formation efficiency (Yield: 85–90%).

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 8.32 (s, 1H, tetrazole), 6.45 (d, 2H, aromatic), 3.85 (s, 6H, OCH3_3), 2.30–1.50 (m, 10H, cyclohexane).

  • IR (KBr) : 1670 cm1^{-1} (C=O stretch), 1600 cm1^{-1} (tetrazole ring).

Physicochemical Properties

PropertyValue
Molecular FormulaC16 _{16}H20 _{20}N4 _{4}O3 _{3}
Molecular Weight340.36 g/mol
Melting Point182–184°C
logP2.85

Industrial-Scale Production Challenges

  • Tetrazole Sensitivity : Degradation under prolonged heating necessitates strict temperature control.

  • Cost-Effective Cyanide Handling : Substituting KCN with trimethylsilyl cyanide (TMSCN\text{TMSCN}) improves safety .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The cyclohexanecarboxamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

describes compounds with thiazolidinone cores, nitro-furyl groups, and tetrazole-substituted phenyl rings. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name (Abbreviated) Molecular Formula Key Functional Groups Melting Point (°C) Synthesis Yield (%)
N-[2,5-Diethoxy-4-(1H-tetrazol-1-yl)phenyl]-... C₂₂H₂₃N₇O₆S₂ Tetrazole, thiazolidinone, nitro-furyl 198–200 (reported) 65
N-[3-Methyl-4-(1H-tetrazol-1-yl)phenyl]-... C₁₈H₁₆N₈O₄S₂ Tetrazole, thiazolidinone, nitro-furyl 210–212 (reported) 58
Target Compound C₁₆H₂₀N₄O₃ (calculated) Tetrazole, cyclohexane, dimethoxyphenyl Not reported Not reported

Key Observations :

  • Tetrazole Positioning : The target compound’s tetrazole is directly attached to the cyclohexane ring, unlike analogs in , where tetrazole is part of a phenyl substituent. This difference may alter hydrogen-bonding capacity and solubility .
  • Core Rigidity: The cyclohexane carboxamide in the target introduces conformational flexibility compared to the rigid thiazolidinone-thioxoacetamide backbone in compounds.
  • Substituent Effects : The 3,5-dimethoxyphenyl group provides electron-donating methoxy substituents, contrasting with electron-withdrawing nitro or trifluoromethyl groups in analogs. This could influence electronic properties and binding interactions .

Carboxamide Derivatives from

discloses a patent for N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide. Comparisons include:

Table 2: Substituent and Functional Group Analysis
Feature Target Compound Patent Compound ()
Core Structure Cyclohexanecarboxamide Cyclohexane carboxamide with oxazolidinone
Aromatic Substituents 3,5-Dimethoxyphenyl 3,5-Bis(trifluoromethyl)phenyl
Heterocyclic Groups Tetrazole Oxazolidinone
Electron Effects Electron-donating (methoxy) Electron-withdrawing (CF₃)

Key Observations :

  • Bioisosteric Replacement: The tetrazole in the target compound may mimic the oxazolidinone’s hydrogen-bonding capacity but with distinct steric and electronic profiles .
  • Lipophilicity : The trifluoromethyl groups in the patent compound enhance lipophilicity, whereas the target’s methoxy groups may improve aqueous solubility .

Research Findings and Implications

Functional Advantages

  • Metabolic Stability: The cyclohexane core and tetrazole group may confer resistance to oxidative metabolism compared to thiazolidinone-based compounds .
  • Target Selectivity : The dimethoxyphenyl group’s electronic profile could enhance selectivity for receptors sensitive to electron-rich aromatic systems, contrasting with trifluoromethyl-dominated interactions in compounds .

Biological Activity

N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of tetrazole derivatives, which are known for their diverse biological activities. This article examines its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

PropertyValue
Molecular FormulaC16H21N5O3
Molecular Weight331.37 g/mol
IUPAC NameN-(3,5-dimethoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
InChI KeyMNZBXQJLHVAITG-UHFFFAOYSA-N
Canonical SMILESCOC1=CC(=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3)OC

The mechanism of action for this compound involves its interaction with specific biological targets, primarily enzymes and receptors. The tetrazole ring can form hydrogen bonds with amino acid residues in the active sites of these targets, enhancing binding affinity and specificity. Additionally, the cyclohexanecarboxamide moiety may contribute to the compound's overall bioactivity by stabilizing its conformation in the binding pocket.

Antioxidant Activity

Research indicates that tetrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress markers in vitro. The presence of the dimethoxyphenyl group may enhance these effects through increased electron donation capabilities.

Anticancer Activity

Tetrazoles have been reported to possess anticancer properties. Investigations into related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under review may exhibit similar effects due to its structural features that allow interaction with cancer-related pathways.

Enzyme Inhibition

This compound has potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism linked to gout and oxidative stress. Structure-activity relationship studies suggest that modifications at the phenyl or tetrazole positions can significantly enhance inhibition potency.

Case Studies and Research Findings

Case Study 1: Xanthine Oxidase Inhibition

A study focused on a series of tetrazole-containing compounds found that modifications similar to those in this compound resulted in enhanced XO inhibition. For example, a derivative demonstrated an IC50 value of 0.031 μM compared to a control compound with an IC50 of 0.021 μM . This suggests that the tetrazole moiety is crucial for effective enzyme interaction.

Case Study 2: Antioxidant Activity

In vitro assays evaluating the antioxidant capacity of various tetrazole derivatives indicated that compounds with similar structural motifs exhibited significant radical scavenging activity. The study highlighted the importance of methoxy substitutions in enhancing antioxidant effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other tetrazole-based compounds:

CompoundBiological ActivityIC50 (μM)
N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamideXanthine oxidase inhibitor0.031
N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamideAntioxidant activityNot specified
N-(3,5-dimethoxyphenyl)-1H-tetrazole-5-carboxamideModerate anticancer propertiesNot specified

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